molecular formula C18H37NO B5156564 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol

6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol

货号 B5156564
分子量: 283.5 g/mol
InChI 键: PHNQJFXWUYGWRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and activation of B cells, a type of white blood cell involved in the immune response.

作用机制

6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol works by selectively inhibiting the activity of BTK, a key regulator of B cell function. BTK plays a critical role in the signaling pathways that lead to B cell activation and proliferation. By blocking BTK activity, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can prevent the growth and survival of cancer cells that depend on B cell signaling. In addition, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol can suppress the immune response in autoimmune diseases by inhibiting B cell activation and antibody production.
Biochemical and physiological effects:
6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. The compound is well-tolerated in preclinical models and has a low toxicity profile. In addition to its effects on B cells, 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been shown to inhibit the activity of other kinases involved in cancer and immune signaling pathways, such as AKT and JAK.

实验室实验的优点和局限性

6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of B cells in disease. The compound has also shown efficacy in preclinical models of cancer and autoimmune diseases, which suggests that it could have therapeutic potential in humans. However, the complex synthesis method and proprietary nature of the compound may limit its availability for research purposes.

未来方向

There are several potential future directions for research on 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and immune function. Another direction is the evaluation of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol in clinical trials for the treatment of various cancers and autoimmune diseases. Additionally, further studies are needed to understand the long-term effects of BTK inhibition on immune function and the potential for resistance to develop over time.

合成方法

The synthesis of 6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process is complex and requires specialized equipment and expertise. The exact details of the synthesis method are proprietary information and not publicly available.

科学研究应用

6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. The compound has also been evaluated in models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated efficacy in suppressing the immune response.

属性

IUPAC Name

6-[(4-tert-butylcyclohexyl)amino]-2-methylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO/c1-14(8-7-13-18(5,6)20)19-16-11-9-15(10-12-16)17(2,3)4/h14-16,19-20H,7-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNQJFXWUYGWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)NC1CCC(CC1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Tert-butylcyclohexyl)amino]-2-methyl-2-heptanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。